2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid
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Overview
Description
2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a hydroxy group and a pyrimidinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by its attachment to the benzoic acid derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods such as crystallization and chromatography to achieve the required quality and quantity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to certain biomolecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxybenzoic acid:
4-oxo-6-phenyl-1H-pyrimidine: A core structure that is part of the compound, used in various pharmaceutical applications.
Uniqueness
2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-hydroxy-5-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-14-7-6-11(8-12(14)16(23)24)18-17-19-13(9-15(22)20-17)10-4-2-1-3-5-10/h1-9,21H,(H,23,24)(H2,18,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMNAMBSXWLRBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NC3=CC(=C(C=C3)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NC3=CC(=C(C=C3)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.